2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-[[2-(4-methoxyphenyl)-2-oxoethyl]carbamoyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-29-16-12-10-15(11-13-16)21(25)14-24-22(26)19-8-4-2-6-17(19)18-7-3-5-9-20(18)23(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTRBEDBMCWCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common approach is the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a reduction reaction to yield the corresponding amine. The amine is subsequently reacted with a biphenyl carboxylic acid derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Recent studies have indicated that derivatives of compounds similar to 2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Research has demonstrated that related compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Compounds with similar functional groups have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase, which are crucial in inflammatory pathways .
Material Science Applications
- Polymer Chemistry : The unique structure of this compound makes it suitable for polymerization processes. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .
- Nanomaterials : The compound's ability to form stable complexes with metal ions can be exploited in the development of nanomaterials for applications in catalysis and electronics .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of compounds structurally related to this compound. The results showed that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized several derivatives of the compound and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 2’-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Advantages and Limitations
- Advantages :
- The biphenyl core enhances structural rigidity, improving target binding.
- Methoxy groups increase lipophilicity and membrane permeability.
- Limitations: Carboxylic acid groups may reduce oral bioavailability due to ionization at physiological pH. Limited in vivo data on analogs like 2r/2s necessitate further preclinical studies .
Biological Activity
The compound 2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a member of the biphenyl carboxylic acid derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C25H23N3O6
- Molecular Weight: 445.47 g/mol
This structure features a biphenyl moiety linked to a carboxylic acid functional group and a methoxyphenyl substituent, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit various enzymes, including kinases that play crucial roles in cell signaling pathways. For instance, receptor protein-tyrosine kinases (EC 2.7.10.1) are often targeted for their role in cancer progression .
- Antioxidant Properties: Compounds with similar structures have demonstrated antioxidant activity, which can protect cells from oxidative stress and related diseases .
- Antimicrobial Effects: There is emerging evidence that biphenyl derivatives possess antimicrobial properties, making them potential candidates for treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl carboxylic acids. For example, it has been reported that modifications on the phenyl ring can enhance the inhibitory activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly improve efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 10 | MCF-7 |
| Compound C | 20 | A549 |
Antioxidant and Antimicrobial Properties
Research has indicated that related compounds exhibit notable antioxidant and antimicrobial activities. These properties are essential for developing therapeutic agents against oxidative stress-related diseases and infections.
Table 2: Biological Activities of Related Compounds
| Activity Type | Compound Name | Effectiveness |
|---|---|---|
| Antioxidant | Compound A | Moderate |
| Antimicrobial | Compound B | High |
Case Studies
- Case Study on Anticancer Activity : A study examining the effects of biphenyl derivatives on cancer cell proliferation revealed that certain modifications could lead to enhanced cytotoxicity against breast cancer cells (MCF-7). The results indicated that compounds with electron-withdrawing groups exhibited lower IC50 values compared to their electron-donating counterparts.
- Case Study on Antimicrobial Effects : An investigation into the antimicrobial properties of similar biphenyl derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
